cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-75-9
VCID: VC2400622
InChI: InChI=1S/C16H20O3/c1-11-4-2-3-5-14(11)15(17)10-12-6-8-13(9-7-12)16(18)19/h2-5,12-13H,6-10H2,1H3,(H,18,19)
SMILES: CC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O
Molecular Formula: C16H20O3
Molecular Weight: 260.33 g/mol

cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 735275-75-9

Cat. No.: VC2400622

Molecular Formula: C16H20O3

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 735275-75-9

Specification

CAS No. 735275-75-9
Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
IUPAC Name 4-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C16H20O3/c1-11-4-2-3-5-14(11)15(17)10-12-6-8-13(9-7-12)16(18)19/h2-5,12-13H,6-10H2,1H3,(H,18,19)
Standard InChI Key MYZMHUJRWLKOFK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O
Canonical SMILES CC1=CC=CC=C1C(=O)CC2CCC(CC2)C(=O)O

Introduction

Physical and Chemical Properties

Physicochemical Characteristics

Based on its structural features, cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is expected to exhibit physicochemical properties typical of carboxylic acids with aromatic substituents. At standard conditions, it likely exists as a crystalline solid with moderate water solubility due to the presence of the carboxylic acid group. The compound possesses both hydrophilic (carboxylic acid, ketone) and hydrophobic (cyclohexane, methylphenyl) moieties, resulting in an amphipathic character that influences its solubility profile across different solvents. The carboxylic acid functionality typically exhibits acidic properties with an estimated pKa in the range of 4-5, making it partially ionized at physiological pH.

The compound's Standard InChIKey, MYZMHUJRWLKOFK-UHFFFAOYSA-N, serves as a unique identifier in chemical databases and information systems. This alphanumeric code encodes the compound's structural features in a format designed for efficient computer searching and retrieval, facilitating access to relevant chemical and biological information. The distinctive structural features of cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, particularly its specific stereochemistry and substitution pattern, contribute to its unique physicochemical profile.

Stereochemistry and Conformational Analysis

The stereochemical designation "cis" in cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid refers to the spatial arrangement of the carboxylic acid group and the oxoethyl-methylphenyl substituent relative to the cyclohexane ring. In this configuration, both substituents project from the same face of the cyclohexane ring, creating a specific three-dimensional architecture that can influence molecular recognition events. The cyclohexane ring itself typically adopts a chair conformation, with the substituents preferentially occupying equatorial positions to minimize steric interactions.

This stereochemical configuration is crucial for the compound's potential biological activity, as different stereoisomers can interact differently with biological targets that possess inherent three-dimensional structural requirements. The cis orientation may facilitate specific binding modes or conformational states that optimize interactions with receptors, enzymes, or other biological macromolecules. Understanding these stereochemical features is essential for predicting and interpreting the compound's behavior in biological systems and for designing related compounds with enhanced properties.

Synthesis and Preparation Methods

Purification and Characterization

The purification of cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid likely involves standard techniques used for similar organic compounds, including recrystallization, column chromatography, and potentially preparative HPLC for achieving high purity. Characterization of the purified compound would typically employ a combination of analytical methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and stereochemical analysis

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • Infrared spectroscopy to identify characteristic functional groups (carboxylic acid, ketone)

  • Elemental analysis to confirm compositional purity

  • X-ray crystallography for definitive stereochemical assignment and three-dimensional structural analysis

These analytical techniques would provide complementary information to establish the identity, purity, and stereochemical configuration of the synthesized compound, ensuring its suitability for subsequent research applications.

Biological Activity and Applications

Structure-Activity Relationships

The relationship between the structure of cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid and its biological activity can be better understood by examining the contributions of specific structural elements:

  • The carboxylic acid group may participate in hydrogen bonding and ionic interactions with amino acid residues in target proteins, potentially contributing to binding affinity and selectivity.

  • The ketone functionality in the oxoethyl linker provides an additional hydrogen bond acceptor site and introduces conformational flexibility that may facilitate adaptation to binding site geometries.

  • The 2-methylphenyl group contributes hydrophobicity and may engage in aromatic interactions with target proteins, while the specific positioning of the methyl group at the ortho position may influence the compound's conformational preferences and binding orientation.

  • The cis stereochemistry of the cyclohexane substituents creates a specific three-dimensional arrangement that may be optimal for interaction with particular biological targets.

Comparison with structural analogs having different substitution patterns or stereochemistry could provide valuable insights into how these structural features influence biological activity, potentially guiding the design of optimized compounds with enhanced properties.

Comparative Analysis with Structural Analogs

Structurally Related Compounds

Several compounds share structural similarities with cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid, differing primarily in the position or nature of substituents on the phenyl ring or in the configuration of the cyclohexane substituents. Key structural analogs include:

  • cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-76-0): Features a methyl group at the meta position (3-position) of the phenyl ring instead of the ortho position.

  • cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid (CAS: 735275-77-1): Contains a methyl group at the para position (4-position) of the phenyl ring .

  • cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid: Differs in both the position of attachment to the cyclohexane ring (position 3 instead of 4) and the substituent on the phenyl ring (4-fluoro instead of 2-methyl).

  • cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 736136-32-6): Features a 2-methoxy substituent on the phenyl ring instead of a 2-methyl group and connects to the cyclohexane at position 2 .

These structural variations can significantly impact the compounds' chemical behavior, biological activity, and potential applications in medicinal chemistry and pharmaceutical research.

Comparative Properties Table

Table 1: Comparative Analysis of cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPotential Applications
cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid735275-75-9C16H20O3260.332-Methyl substituent on phenyl ring; oxoethyl linker at position 4 of cyclohexaneAnti-inflammatory and analgesic research; medicinal chemistry applications
cis-4-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid735275-76-0C16H20O3260.333-Methyl substituent on phenyl ring; oxoethyl linker at position 4 of cyclohexaneAntimicrobial or anticancer research; structure-activity relationship studies
cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid735275-77-1C16H20O3260.334-Methyl substituent on phenyl ring; oxoethyl linker at position 4 of cyclohexanePharmaceutical research; medicinal chemistry applications
cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidNot specifiedC15H17FO3264.294-Fluoro substituent on phenyl ring; oxoethyl linker at position 3 of cyclohexaneMedicinal chemistry; pharmacological studies
cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid736136-32-6C16H20O4276.332-Methoxy substituent on phenyl ring; oxoethyl linker at position 2 of cyclohexaneDrug development; chemical research

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